molecular formula C4H8N4O B13100112 2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one

2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B13100112
M. Wt: 128.13 g/mol
InChI Key: YBZUJSGPOVUZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one is a bicyclic pyrimidine derivative characterized by a partially saturated six-membered ring with amino substituents at positions 2 and 3. Its structure includes a ketone group at position 4 and a dihydro (5,6-saturated) backbone, conferring unique reactivity and biological relevance. Its synthesis typically involves multi-step protocols, such as the approach by Zhang et al. (2003), which utilizes reductive cyclization and selective functionalization to optimize yield and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2,5-diamino-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H8N4O/c5-2-1-7-4(6)8-3(2)9/h2H,1,5H2,(H3,6,7,8,9)

InChI Key

YBZUJSGPOVUZSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Dihydropyrimidinone. One common method involves the Biginelli reaction, which combines an aldehyde or ketone, urea, and an acidic catalyst (such as acetic acid) to yield DHPM. The reaction proceeds through a multicomponent condensation, resulting in the formation of the dihydropyrimidinone ring system.

Industrial Production: In industry, Dihydropyrimidinone is often synthesized using modified versions of the Biginelli reaction. These processes are efficient and scalable, making them suitable for large-scale production. The compound finds applications in pharmaceuticals, agrochemicals, and other fields.

Chemical Reactions Analysis

Reactivity: Dihydropyrimidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidinones.

    Reduction: Reduction of DHPM leads to tetrahydropyrimidines.

    Substitution: Nucleophilic substitution reactions occur at the C-6 position.

    Condensation: DHPM can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions:
    Oxidizing agents like potassium permanganate (

    Oxidation: KMnO4\text{KMnO}_4KMnO4​

    ) or hydrogen peroxide (

    H2O2\text{H}_2\text{O}_2H2​O2​

    ). Reducing agents such as sodium borohydride (

    Reduction: NaBH4\text{NaBH}_4NaBH4​

    ) or lithium aluminum hydride (

    LiAlH4\text{LiAlH}_4LiAlH4​

    ).

    Substitution: Alkyl halides or other nucleophiles.

    Condensation: Aldehydes or ketones, urea, and acidic catalysts.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation yields pyrimidinones, while reduction leads to tetrahydropyrimidines.

Scientific Research Applications

Synthesis of 2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one

The synthesis of this compound is often achieved through the Biginelli reaction, which involves the condensation of an aldehyde, urea or thiourea, and a beta-keto ester. This method is favored for its simplicity and efficiency in producing biologically active compounds. The compound can also be synthesized via other methods that involve various catalysts and conditions to optimize yield and purity .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Anticancer Activity : Studies have shown that derivatives of dihydropyrimidinones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines . A specific study indicated that modifications to the aryl chain enhance anti-proliferative potency .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that warrant further exploration .
  • Anti-inflammatory Effects : Some studies suggest that dihydropyrimidinones may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

Cancer Therapy

The ability of this compound to induce apoptosis in tumor cells positions it as a promising candidate for cancer treatment. Research has focused on optimizing its structure to enhance selectivity and potency against specific cancer types .

Antimicrobial Agents

With rising antibiotic resistance, the search for new antimicrobial agents is critical. The synthesis of derivatives with enhanced activity against resistant strains could lead to new treatments for infections caused by bacteria and fungi .

Neuroprotective Agents

Emerging studies suggest potential neuroprotective effects of dihydropyrimidinones. Their ability to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that a derivative of this compound showed significant cytotoxicity against glioma cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for glioma therapy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested against Staphylococcus aureus and Candida albicans. Results indicated that certain modifications enhanced their antimicrobial potency significantly compared to standard treatments .

Tables

Property/ActivityDescription
AnticancerInduces apoptosis in cancer cells; effective against glioma
AntimicrobialActive against bacteria (e.g., Staphylococcus aureus) and fungi
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectivePotential effects on neurodegenerative diseases

Mechanism of Action

The exact mechanism by which Dihydropyrimidinone exerts its effects varies based on the specific derivative. some compounds act as enzyme inhibitors, modulating key pathways in cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Analogs

Compound Substituents Melting Point (°C) Key Applications Reference
2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one 2-NH₂, 5-NH₂, 4-O, 5,6-dihydro Not reported Antimicrobial scaffold
4,6-Dihydroxypyrimidine 4-OH, 6-OH >300 Industrial synthesis
2,5-Diamino-4,6-dihydroxypyrimidine HCl 2-NH₂, 5-NH₂, 4-OH, 6-OH, HCl 260–265 (decomp.) Pharmaceutical intermediates
5,6-Diamino-2-methyl-4(1H)-pyrimidinone 2-CH₃, 5-NH₂, 6-NH₂ Not reported Tautomerism studies

Physicochemical Properties

The hydrochloride salt of 2,5-diamino-4,6-dihydroxypyrimidine exhibits a decomposition point of 260–265°C , contrasting with the parent compound’s stability.

Biological Activity

Introduction

2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one (often referred to as DHPM) is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of DHPM, focusing on its antimicrobial, antiparasitic, anticancer properties, and its potential as a therapeutic agent.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C5H8N4O\text{C}_5\text{H}_8\text{N}_4\text{O}

The synthesis of DHPM and its derivatives is typically achieved through the Biginelli reaction, which involves the condensation of an aldehyde, urea, and a beta-ketoester. This method has been widely adopted due to its efficiency and the ability to produce various derivatives with modified biological activities .

Antimicrobial Activity

DHPM has been evaluated for its antimicrobial properties. A study indicated that certain derivatives of DHPM exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 32-128 µg/mL for these bacterial strains .

Antiparasitic Activity

Research has shown that DHPM derivatives possess antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that some compounds derived from DHPM had IC50 values ranging from 49 ± 3.2 μM against the bloodstream form of T. brucei, indicating moderate efficacy compared to standard treatments . The structure-activity relationship (SAR) studies highlighted that modifications to the DHPM scaffold could enhance its potency against this parasite.

Anticancer Properties

The anticancer potential of DHPM has also been investigated. Certain derivatives have shown cytotoxic effects against various cancer cell lines. For instance, one study revealed that specific modifications to the DHPM structure led to enhanced inhibition of cancer cell proliferation in human leukemia models. The IC50 values for these compounds varied significantly based on their structural modifications .

The biological activities of DHPM are often attributed to its ability to interact with specific biological targets. For example, some studies suggest that DHPM acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This mechanism underlies its antimicrobial and antiparasitic effects .

Study 1: Antimicrobial Efficacy

In a recent study published in Molbank, researchers synthesized a series of DHPM derivatives and tested their antimicrobial activity. The results indicated that several compounds displayed significant inhibition against E. coli, with one derivative achieving an MIC of 32 µg/mL .

Study 2: Antiparasitic Activity Against T. brucei

Another investigation focused on the antiparasitic properties of DHPM derivatives against T. brucei. The study found that compound 2 exhibited an IC50 value of 49 ± 3.2 μM, demonstrating moderate effectiveness compared to traditional treatments like suramin .

CompoundTarget OrganismIC50 (µM)Reference
Compound 2T. brucei49 ± 3.2
Compound AE. coli32

Study 3: Cytotoxicity in Cancer Models

A study investigating the cytotoxic effects of various DHPM derivatives on leukemia cells found some compounds with IC50 values below 10 µM, indicating potent anticancer activity .

Q & A

Q. What are the common synthetic routes for 2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one, and what mechanistic considerations govern these methods?

The synthesis typically involves cyclocondensation reactions. For example, one-pot methodologies using aldehydes, urea/thiourea, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) are prevalent. Zhang et al. (2003) developed a novel approach for derivatives via reductive amination and ring closure, emphasizing temperature control (60–80°C) and stoichiometric optimization to minimize side products . Mechanistically, protonation of the carbonyl group initiates nucleophilic attack, followed by dehydration to form the dihydropyrimidine core.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : To confirm regiochemistry and hydrogen bonding in the dihydropyrimidine ring (e.g., downfield shifts for NH groups in DMSO-d₆).
  • HPLC-MS : For purity assessment and detection of byproducts, using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of related dihydropyrimidinone analogs .

Q. What pharmacological targets are associated with this compound, and how are preliminary activity assays designed?

Derivatives show antibacterial (e.g., TAN-1057A/B analogs) and calcium channel-blocking activities. Assays involve:

  • MIC tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution.
  • Patch-clamp electrophysiology for calcium channel inhibition, monitoring IC₅₀ values in cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of dihydropyrimidinone derivatives?

Systematic SAR involves:

  • Substituent variation : Alkyl groups at N1 enhance lipophilicity and membrane permeability, while electron-withdrawing groups at C5 improve antibacterial potency (e.g., nitro or halogens) .
  • Pharmacophore modeling : Identifies critical hydrogen-bond donors/acceptors, as seen in Singh et al. (2009), where N1-methylation increased calcium channel blocking efficacy by 40% .

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Combine enzymatic (e.g., SIRT1 inhibition ) and cell-based apoptosis assays (e.g., Annexin V/PI staining) to confirm mechanism.
  • Molecular dynamics simulations : To assess binding mode consistency across studies, as applied in kinase inhibitor research .

Q. What advanced synthetic strategies improve yield and regioselectivity for complex derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >85% yield.
  • Catalytic asymmetric synthesis : Chiral Brønsted acids (e.g., BINOL-phosphates) enable enantioselective formation of diastereomers, critical for CNS-targeted analogs .

Q. How can impurity profiling be standardized for regulatory compliance in preclinical studies?

Use HPLC-UV/HRMS with pharmacopeial reference standards (e.g., EP impurity B/C ) to quantify degradation products. Method validation should include:

  • Forced degradation studies (acid/base, oxidative, thermal).
  • Limit tests for genotoxic impurities (e.g., alkylating agents) at <1 ppm .

Q. What experimental approaches elucidate the compound’s mechanism of action in apoptosis induction?

  • Western blotting : Track caspase-3/7 activation and PARP cleavage in treated cells.
  • RNA-seq : Identifies dysregulated pathways (e.g., p53 or Bcl-2 family genes), as in MHY2251’s SIRT1 inhibition profile .

Q. How do thermodynamic stability studies inform formulation development?

  • DSC/TGA : Determine melting/decomposition points (>300°C for anhydrous forms ).
  • Solubility parameter screening : Use Hansen solubility parameters to select excipients (e.g., PEG 400 for parenteral formulations).

Q. What computational tools predict metabolic liabilities of dihydropyrimidinone derivatives?

  • CYP450 docking simulations (AutoDock Vina) identify oxidation-prone sites (e.g., C5-NH₂).
  • In silico metabolite prediction (Meteor Nexus) flags reactive intermediates for structural mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.